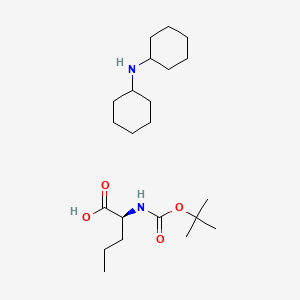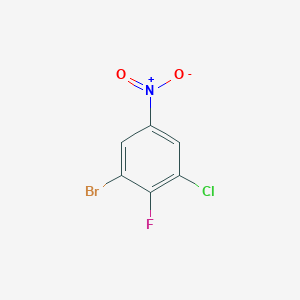
1-Fluoro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene
Vue d'ensemble
Description
Synthesis Analysis
There is a methodology developed for the structure determination of mono-fluorinated compounds, which uses 19F as the focal point of this process . This could potentially be applicable to the synthesis analysis of “1-Fluoro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene”.Molecular Structure Analysis
The same 19F-centered NMR analysis mentioned above could also be used for molecular structure analysis . It utilizes the substantial sensitivity of 19F and its far-reaching couplings with 1H and 13C to obtain a large number of NMR parameters.Physical And Chemical Properties Analysis
The molecular weight of “1-Fluoro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene” is 228.1640728 . No further physical or chemical properties were found in the available resources.Applications De Recherche Scientifique
Heterocyclic and Carbocyclic Synthesis
- 1-Fluoro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene exhibits significant reactivity in nucleophilic cyclization reactions. Its fluorine atoms, especially when present in difluoro configurations, aid in the synthesis of ring-fluorinated heterocycles and carbocycles such as indoles, benzo[b]furans, and benzo[b]thiophenes. These cyclizations are pivotal in the construction of complex molecular architectures, often seen in pharmaceuticals and material sciences (Ichikawa et al., 2002).
Solubility Analysis in Organic Solvents
- The compound's solubility has been thoroughly studied in various organic solvents, providing crucial data for its use in different chemical environments. Understanding its solubility profile in solvents like ethanol, ethyl acetate, acetone, toluene, and chloroform is essential for its application in synthesis and formulation processes (Qian et al., 2014).
Synthesis of Semi-crystalline Structures
- It's involved in the synthesis of fluorinated sulfonated semi-crystalline poly (arylene ether) copolymers. These copolymers exhibit excellent ion exchange capacity, mechanical stability, thermal stability, and oxidative stability, making them ideal for applications such as highly conducting and stable proton exchange membranes in fuel cells (Kim et al., 2020).
Material Science and Engineering
- The compound plays a role in the creation of high glass-transition temperature and organosoluble novel arylene ether polymers. These polymers, characterized by high molecular weight and thermal stability, are soluble in a wide range of organic solvents and show potential for various industrial applications, including the production of transparent, flexible films suitable for optical materials (Huang et al., 2007).
Radical Fluoroalkylation
- It serves as a precursor in radical fluoroalkylation processes, a method prominently used in pharmaceuticals, agrochemicals, and material science for the incorporation of fluorine atoms or fluorinated moieties into organic molecules. Such reactions are valued for their mild conditions and broad functional group tolerance (Rong et al., 2017).
Ionic Liquid-Aromatic Molecule Interactions
- The interaction of 1-Fluoro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene and its derivatives with ionic liquids is a subject of research, exploring its solubility and structural changes in mixtures, which has implications in various chemical processes and material science applications (Dias et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
1-fluoro-4-methylsulfonyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2S/c1-15(13,14)5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSPAWYNFGUXPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



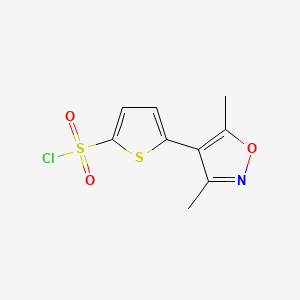
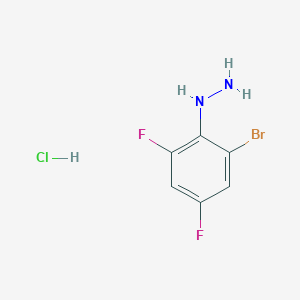

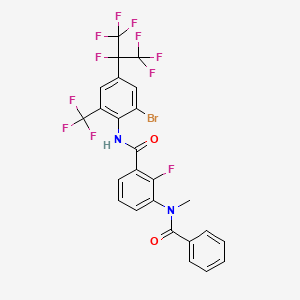
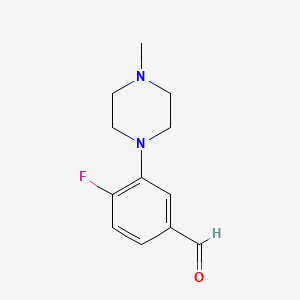

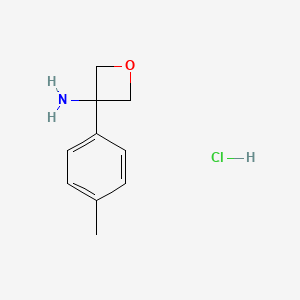
![5-(pyridin-4-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440684.png)


![(3R)-4-(benzyloxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B1440688.png)
